molecular formula C8H5N5 B3314240 2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile CAS No. 950769-00-3

2-(1H-1,2,4-triazol-1-yl)pyridine-3-carbonitrile

Cat. No. B3314240
M. Wt: 171.16 g/mol
InChI Key: DXMJLLQDQULJIK-UHFFFAOYSA-N
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Patent
US07829584B2

Procedure details

A mixture of 2-chloro-nicotinonitrile (10.30 g, 74.4 mmol), 1H-[1,2,4]Triazole (5.36 g, 77.6 mmol), and Cs2CO3 (25.28 g, 77.6 mmol) in DMSO (30 mL) was stirred at 50° C. for C for 30 min. The resulting off-white semisolid was partitioned with water (600 mL) and DCM (600 mL), and the aq layer was extracted with DCM (2×200 mL). The combined organic layers were dried (Na2SO4), concentrated, and put under vacuum at 90° C. to remove the bulk of DMSO. The resulting white solid was briefly triturated with refluxing diethyl ether (100 mL), allowed to cool to rt, and filtered. The filter cake was washed with ether (3×50 mL) and dried to yield the title compound as white fluffy needles (11.37 g, 89%).
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
5.36 g
Type
reactant
Reaction Step One
Quantity
25.28 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:9]=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[NH:10]1[CH:14]=[N:13][CH:12]=[N:11]1.C([O-])([O-])=O.[Cs+].[Cs+]>CS(C)=O>[N:10]1([C:2]2[N:9]=[CH:8][CH:7]=[CH:6][C:3]=2[C:4]#[N:5])[CH:14]=[N:13][CH:12]=[N:11]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
10.3 g
Type
reactant
Smiles
ClC1=C(C#N)C=CC=N1
Name
Quantity
5.36 g
Type
reactant
Smiles
N1N=CN=C1
Name
Quantity
25.28 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
was stirred at 50° C. for C for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting off-white semisolid was partitioned with water (600 mL) and DCM (600 mL)
EXTRACTION
Type
EXTRACTION
Details
the aq layer was extracted with DCM (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
put under vacuum at 90° C.
CUSTOM
Type
CUSTOM
Details
to remove the bulk of DMSO
CUSTOM
Type
CUSTOM
Details
The resulting white solid was briefly triturated with refluxing diethyl ether (100 mL)
TEMPERATURE
Type
TEMPERATURE
Details
to cool to rt
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with ether (3×50 mL)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1(N=CN=C1)C1=C(C#N)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 11.37 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.